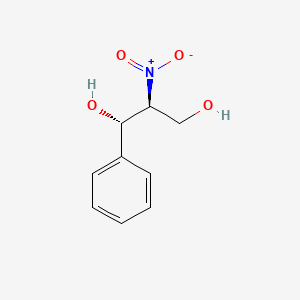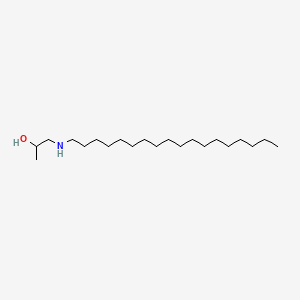
1-(Octadecylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Octadecylamino)propan-2-ol is an organic compound with the molecular formula C21H45NO. It is a long-chain aliphatic amine with a hydroxyl group, making it an amphiphilic molecule. This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Octadecylamino)propan-2-ol can be synthesized through the reaction of octadecylamine with epichlorohydrin. The reaction typically involves heating octadecylamine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes ring-opening to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Octadecylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
1-(Octadecylamino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and industrial cleaners due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 1-(Octadecylamino)propan-2-ol is primarily related to its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with and stabilize various interfaces. This property is exploited in the formation of micelles, liposomes, and other colloidal systems. The amphiphilic nature of the molecule enables it to interact with both hydrophilic and hydrophobic substances, making it a versatile agent in various applications.
Comparaison Avec Des Composés Similaires
1-(Octadecylamino)propan-2-ol can be compared with other long-chain aliphatic amines and alcohols:
Octadecylamine: Similar in structure but lacks the hydroxyl group, making it less amphiphilic.
Stearyl alcohol: Contains a hydroxyl group but lacks the amine group, affecting its surfactant properties.
Cetyltrimethylammonium bromide (CTAB): A quaternary ammonium compound with strong surfactant properties, but different in structure and applications.
The uniqueness of this compound lies in its combination of amine and hydroxyl functional groups, providing it with distinct amphiphilic characteristics and making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
72648-62-5 |
|---|---|
Formule moléculaire |
C21H45NO |
Poids moléculaire |
327.6 g/mol |
Nom IUPAC |
1-(octadecylamino)propan-2-ol |
InChI |
InChI=1S/C21H45NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-21(2)23/h21-23H,3-20H2,1-2H3 |
Clé InChI |
XXKKEQGUJLLOJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)
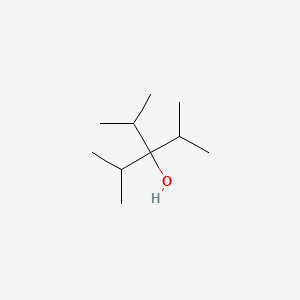

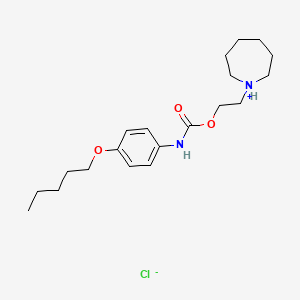
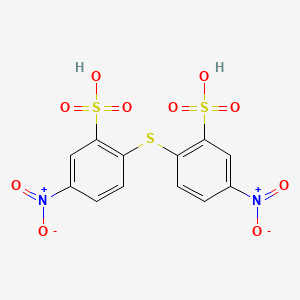
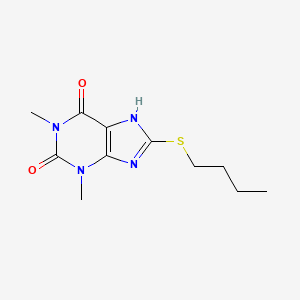
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)
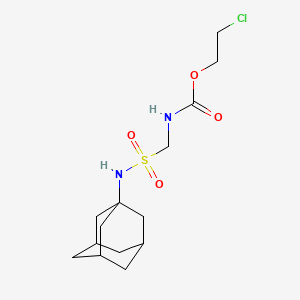

![Phenanthro[2,3-c]furan-8,10-dione](/img/structure/B13754548.png)
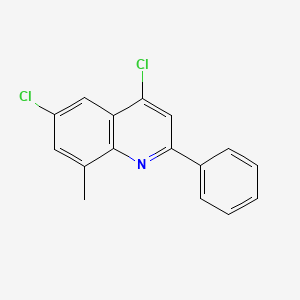
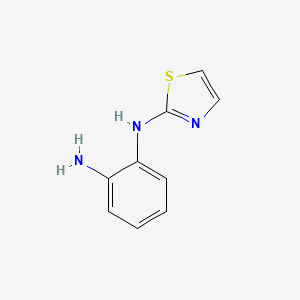
![6-[(2-Chloro-4,6-dinitrophenyl)azo]-3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol](/img/structure/B13754561.png)
